molecular formula C7H12O3 B129232 Ethyl 2-oxovalerate CAS No. 50461-74-0

Ethyl 2-oxovalerate

Cat. No. B129232
CAS RN: 50461-74-0
M. Wt: 144.17 g/mol
InChI Key: YERWBBMSDMSDKT-UHFFFAOYSA-N
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Patent
US08299293B2

Procedure details

0.1 mol of 2,2-(dimethylthio)pentanoic acid (11) (19.4 g) was dissolved in 150 ml of toluene and admixed with 2.0 eq of H2O (3.6 ml) and a spatula-tip of p-toluenesulfonic acid monohydrate. Subsequently, the mixture was heated to boiling point and a nitrogen stream was passed through the solution via a frit. After 3 h under reflux, the reaction mixture was cooled to 80° C. and admixed with 200 ml of ethanol and a further spatula-tip of p-toluenesulfonic acid monohydrate. After a further 3 h under reflux, the mixture was cooled to 20° C., 200 ml of water were added and the mixture was extracted three times with 100 ml each time of diethyl ether. The combined ether phases were subsequently washed to neutrality with a dilute sodium hydrogencarbonate solution and dried over magnesium sulfate. After filtration, all of the solvent was drawn off with a rotary evaporator. The ethyl 2-oxovalerate (12) (10.2 g, yield=71%) was obtained as a pale yellowish oil.
[Compound]
Name
2,2-(dimethylthio)pentanoic acid
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH2:1].[OH2:2].[C:3]1([CH3:13])[CH:8]=[CH:7][C:6](S(O)(=O)=O)=CC=1.[CH2:14]([OH:16])[CH3:15]>C1(C)C=CC=CC=1>[O:1]=[C:3]([CH2:8][CH2:7][CH3:6])[C:13]([O:16][CH2:14][CH3:15])=[O:2] |f:1.2|

Inputs

Step One
Name
2,2-(dimethylthio)pentanoic acid
Quantity
19.4 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After 3 h under reflux
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After a further 3 h under reflux
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with 100 ml each time of diethyl ether
WASH
Type
WASH
Details
The combined ether phases were subsequently washed to neutrality with a dilute sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
all of the solvent was drawn off with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.